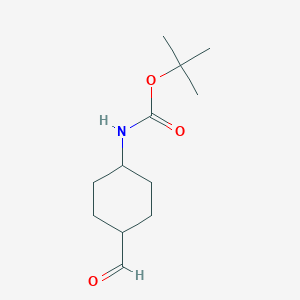

Tert-butyl trans-4-formylcyclohexylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(4-formylcyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-10-6-4-9(8-14)5-7-10/h8-10H,4-7H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPDBIGSFXXKWQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181308-57-6, 304873-80-1 | |

| Record name | tert-butyl rac-N-[(1r,4r)-4-formylcyclohexyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-butyl N-(4-formylcyclohexyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: tert-Butyl trans-4-formylcyclohexylcarbamate (CAS 181308-57-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl trans-4-formylcyclohexylcarbamate, with CAS number 181308-57-6, is a valuable bifunctional molecule utilized as a key intermediate in organic synthesis. Its structure incorporates a Boc-protected amine and a reactive aldehyde group on a trans-substituted cyclohexane ring. This unique combination makes it a versatile building block in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2] The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective reactions at the aldehyde functionality, with the potential for subsequent deprotection and modification of the amino group. This guide provides a comprehensive overview of its properties, synthesis, and handling for laboratory professionals.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and use in chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 181308-57-6 | [3] |

| Molecular Formula | C₁₂H₂₁NO₃ | [3] |

| Molecular Weight | 227.30 g/mol | [4] |

| Appearance | White to light yellow solid | [2] |

| Purity | ≥ 97% | [3] |

| Solubility | Slightly soluble in water. | [5] |

| Storage Conditions | Store at 0-8 °C | [2] |

Synonyms:

-

trans-4-(tert-Butoxycarbonylamino)cyclohexanecarbaldehyde[2]

-

trans-(4-Formyl-cyclohexyl)-carbamic acid tert-butyl ester[6]

-

tert-Butyl ((1r,4r)-4-formylcyclohexyl)carbamate[3]

Synthesis

The synthesis of this compound typically involves a multi-step process, starting from commercially available precursors. A general synthetic pathway is outlined below, followed by a detailed experimental protocol for the key oxidation step.

Synthetic Pathway Overview

The synthesis generally proceeds via the following key transformations:

-

Boc Protection: Protection of the amino group of a suitable starting material, such as trans-4-aminocyclohexanecarboxylic acid.

-

Reduction of Carboxylic Acid: Conversion of the carboxylic acid functionality to a primary alcohol.

-

Oxidation of Alcohol: Oxidation of the primary alcohol to the desired aldehyde.

References

- 1. tert-butyl N-[(4-formylcyclohexyl)methyl]carbamate | C13H23NO3 | CID 15408001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound 97% | CAS: 181308-57-6 | AChemBlock [achemblock.com]

- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 181308-57-6 [chemicalbook.com]

- 6. rac-tert-butyl N-[(1r,4r)-4-formylcyclohexyl]carbamate | C12H21NO3 | CID 11020615 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to trans-4-(Boc-amino)cyclohexanecarboxaldehyde

This technical guide provides a comprehensive overview of trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxaldehyde, a key building block in medicinal chemistry and organic synthesis. It is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

trans-4-(Boc-amino)cyclohexanecarboxaldehyde is a bifunctional molecule featuring a cyclohexane ring with an aldehyde group and a Boc-protected amine in a trans configuration. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine, preventing its reaction under various conditions until its selective removal is desired.[1]

Chemical Structure:

Caption: Chemical structure of trans-4-(Boc-amino)cyclohexanecarboxaldehyde.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 181308-57-6[2][3] |

| Molecular Formula | C12H21NO3[4] |

| Molecular Weight | 227.304 g/mol [4] |

| IUPAC Name | tert-butyl N-(4-formylcyclohexyl)carbamate[4] |

| SMILES | CC(C)(C)OC(=O)NC1CCC(CC1)C=O[4] |

| InChI Key | GPDBIGSFXXKWQR-UHFFFAOYSA-N[4] |

Physical and Chemical Properties

| Property | Value |

| Purity | 97%[2] |

| Solubility | Slightly soluble in water.[4] |

| Appearance | Solid[5] |

Experimental Protocols

The synthesis of trans-4-(Boc-amino)cyclohexanecarboxaldehyde typically involves a two-step process: the reduction of a carboxylic acid or its ester to the corresponding alcohol, followed by the oxidation of the alcohol to the aldehyde.

Synthesis of tert-Butyl trans-(4-hydroxymethyl)cyclohexylcarbamate (Precursor)

A common precursor is the corresponding alcohol, which can be synthesized from the methyl ester of trans-4-(Boc-amino)cyclohexanecarboxylic acid.

Reaction:

Procedure:

-

A suspension of lithium aluminum hydride (LiAlH4) (1.12 eq.) in tetrahydrofuran (THF) is cooled to 0 °C.[6]

-

A solution of methyl trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate (1.0 eq.) in THF is added slowly, maintaining the temperature below 10 °C.[6]

-

The reaction mixture is then warmed to room temperature and stirred overnight.[6]

-

Upon completion, the reaction is carefully quenched with sodium sulfate decahydrate.[6]

-

The insoluble material is removed by filtration, and the filtrate is concentrated to yield tert-butyl trans-(4-hydroxymethyl)cyclohexylcarbamate as a white powder (89% yield).[6]

Oxidation to trans-4-(Boc-amino)cyclohexanecarboxaldehyde

The synthesized alcohol can then be oxidized to the desired aldehyde. A mild oxidation agent is used to prevent over-oxidation to the carboxylic acid.

Reaction:

General Procedure (using Manganese(IV) Oxide):

While a specific protocol for this exact substrate is not detailed in the searched literature, a general method for the oxidation of N-protected amino alcohols to amino aldehydes using manganese(IV) oxide (MnO2) can be adapted. This method is advantageous due to its mild conditions and high enantiopurity of the product.[7]

-

The N-protected amino alcohol is dissolved in a suitable organic solvent (e.g., dichloromethane).

-

Commercially available activated manganese(IV) oxide is added in excess.

-

The suspension is stirred vigorously at room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the MnO2 is removed by filtration through a pad of celite.

-

The filtrate is concentrated under reduced pressure to yield the crude aldehyde, which can be further purified by column chromatography.

Applications in Drug Development

trans-4-(Boc-amino)cyclohexanecarboxaldehyde and its derivatives are valuable intermediates in the synthesis of pharmaceutically active compounds.[8] Their rigid cyclohexane scaffold and the presence of two reactive handles allow for the construction of complex molecular architectures.

Notably, derivatives of trans-4-(Boc-amino)cyclohexane are used in the synthesis of Janus Kinase (JAK) inhibitors, a class of drugs that target inflammatory diseases.[9][10]

Drug Synthesis Workflow

The following diagram illustrates the role of trans-4-(Boc-amino)cyclohexanecarboxaldehyde as a building block in a generalized drug synthesis workflow.

Caption: Generalized workflow for the use of trans-4-(Boc-amino)cyclohexanecarboxaldehyde in API synthesis.

References

- 1. trans-4-(Boc-amino)cyclohexanecarboxylic acid | 130309-46-5 | Benchchem [benchchem.com]

- 2. trans-4-(Boc-amino)cyclohexanecarboxaldehyde, 97% 1 g | Request for Quote [thermofisher.com]

- 3. trans-4-(Boc-amino)cyclohexanecarboxaldehyde, 97% 5 g | Request for Quote [thermofisher.com]

- 4. trans-4-(Boc-amino)cyclohexanecarboxaldehyde, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. tert-Butyl trans-4-formylcyclohexylcarbamate | Sigma-Aldrich [sigmaaldrich.com]

- 6. TERT-BUTYL TRANS-(4-HYDROXYMETHYL)CYCLOHEXYLCARBAMATE synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

- 9. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

In-Depth Technical Guide to the Physical Properties of Tert-butyl trans-4-formylcyclohexylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Tert-butyl trans-4-formylcyclohexylcarbamate. This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[1] Its bifunctional nature, possessing both a protected amine and a reactive aldehyde, makes it a versatile building block for complex molecule construction.[1]

Core Physical and Chemical Properties

This compound is a white to light yellow solid at room temperature.[1][2] It is recognized for its stability and ease of handling in laboratory settings.[1] The compound's structure features a carbamate functional group, which offers protection to the amine, and a formyl (aldehyde) group attached to a cyclohexane ring. This combination of features is crucial for its application in medicinal chemistry and materials science.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₁NO₃ | [1][2] |

| Molecular Weight | 227.30 g/mol | |

| Appearance | White to light yellow solid | [1][2] |

| CAS Number | 181308-57-6 | [1][2] |

| MDL Number | MFCD03844598 | [1][2] |

| Purity | ≥ 97% | [2] |

| Storage Conditions | 0-8 °C | [1] |

| Solubility | No specific data available. | |

| Melting Point | No experimental data available. | |

| Boiling Point | No experimental data available. |

Synthesis and Characterization Workflow

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general logical workflow for its preparation and characterization can be outlined. This process would typically involve the protection of an amino group on a cyclohexane derivative, followed by the introduction or modification of a functional group to yield the aldehyde.

Experimental Protocols

General Synthesis Approach

The synthesis of carbamates, such as this compound, often involves the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The formyl group can be introduced through various methods, such as the oxidation of a primary alcohol or the reduction of a carboxylic acid derivative. For instance, the synthesis of a related compound, 4-tert-butylcyclohexyl chloroformate, involves the reaction of 4-tert-butylcyclohexanol with bis(trichloromethyl) carbonate.[3]

Determination of Physical Properties

Standard laboratory procedures would be employed to determine the physical properties of this compound.

-

Melting Point: Determined using a melting point apparatus, where a small sample is heated, and the temperature range of melting is observed.

-

Boiling Point: Can be determined by distillation at atmospheric or reduced pressure. Given its expected high boiling point, vacuum distillation would likely be necessary to prevent decomposition.

-

Solubility: Qualitative and quantitative solubility tests would be performed in a range of solvents, from nonpolar (e.g., hexane) to polar (e.g., water, ethanol, DMSO), at a controlled temperature.

-

Spectroscopic Analysis:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure.

-

Mass Spectrometry: To determine the exact mass and fragmentation pattern, confirming the molecular weight and formula.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C=O stretch of the carbamate and aldehyde, and the N-H stretch of the carbamate.

-

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[1] The tert-butylcarbonyl (Boc) protecting group is widely used in peptide synthesis and other areas of organic chemistry due to its stability under many reaction conditions and its ease of removal under acidic conditions. The aldehyde functionality allows for a variety of subsequent chemical transformations, including reductive amination, Wittig reactions, and the formation of imines and oximes, making it a versatile handle for introducing molecular diversity in drug discovery programs. The t-butyl group itself is a common moiety in many drugs and can influence factors such as metabolic stability and binding affinity.

References

Tert-butyl trans-4-formylcyclohexylcarbamate molecular weight and formula

An In-depth Technical Guide on Tert-butyl trans-4-formylcyclohexylcarbamate

This guide provides detailed information on the molecular properties of this compound, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals.

Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations in synthesis and for the characterization of the compound.

| Property | Value |

| Molecular Formula | C₁₂H₂₁NO₃[1][2] |

| Molecular Weight | 227.30 g/mol |

| IUPAC Name | tert-butyl ((1r,4r)-4-formylcyclohexyl)carbamate[3] |

| CAS Number | 181308-57-6[1][3] |

| Appearance | White to light yellow solid[1] |

Structural Information

The structure of this compound consists of a cyclohexane ring with two substituents in a trans configuration: a formyl group and a tert-butoxycarbonylamino group. This specific arrangement influences its reactivity and use as a building block in organic synthesis.

References

Solubility and Synthesis of Boc-trans-4-aminocyclohexanecarbaldehyde: A Technical Guide

Abstract

This technical guide provides a detailed overview of the solubility characteristics of tert-butyl ((1r,4r)-4-formylcyclohexyl)carbamate, commonly known as Boc-protected trans-4-aminocyclohexanecarbaldehyde. As a crucial building block in medicinal chemistry and organic synthesis, understanding its solubility is paramount for reaction optimization, purification, and formulation. This document consolidates qualitative solubility information derived from established synthetic protocols, provides a detailed, representative experimental procedure for its preparation, and presents a logical workflow for its synthesis and purification. While quantitative solubility data is not extensively available in public literature, this guide offers a robust qualitative assessment for researchers, scientists, and drug development professionals.

Introduction

Boc-protected trans-4-aminocyclohexanecarbaldehyde is a bifunctional organic molecule featuring a carbamate-protected amine and a reactive aldehyde on a cyclohexane scaffold. The tert-butyloxycarbonyl (Boc) protecting group ensures stability under a variety of reaction conditions, particularly those involving nucleophiles and bases, while the aldehyde functionality serves as a versatile handle for forming carbon-carbon and carbon-nitrogen bonds.[1] Its defined trans stereochemistry and conformational rigidity make it an attractive intermediate for the synthesis of complex, biologically active molecules and pharmaceutical agents.[2] A thorough understanding of its physical properties, especially solubility, is critical for its effective application.

Solubility Profile

Quantitative solubility data (e.g., mg/mL) for Boc-trans-4-aminocyclohexanecarbaldehyde is not readily found in peer-reviewed literature or chemical databases. However, a comprehensive qualitative profile can be constructed from its common synthesis and purification procedures.

Boc-protected amino acids and their derivatives are generally characterized as white, crystalline solids.[3] Their solubility is largely dictated by the nonpolar tert-butyl group and the overall molecular structure. They are typically soluble in moderately polar to polar aprotic organic solvents.[3] In contrast, they exhibit poor solubility in water and nonpolar hydrocarbon solvents.[4]

Based on analogous chemical processes and general properties of Boc-protected compounds, the solubility of Boc-trans-4-aminocyclohexanecarbaldehyde can be summarized as follows:

| Solvent Class | Specific Solvents | Solubility Assessment |

| Aprotic Polar | Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Ethyl Acetate (EtOAc) | Soluble to Very Soluble . Synthesis and purification steps, such as oxidation reactions and extractions, are commonly performed in DCM and EtOAc, indicating good solubility.[3][5] THF is used as a solvent for the precursor alcohol, suggesting the aldehyde is also soluble.[6] DMF and DMSO are strong polar aprotic solvents capable of dissolving a wide range of Boc-protected compounds.[7] |

| Protic Polar | Methanol, Ethanol | Soluble . Alcohols are generally good solvents for Boc-protected molecules.[4] |

| Nonpolar | Hexane, Heptane, Petroleum Ether | Slightly Soluble to Insoluble . These solvents are often used as anti-solvents for precipitation or as the weak component in chromatography elution systems (e.g., EtOAc/Hexane), indicating poor solubility.[4][8] |

| Aqueous | Water | Insoluble . The hydrophobic nature of the Boc group and cyclohexane ring leads to poor solubility in water.[4] It is typically washed with aqueous solutions (e.g., brine, NaHCO₃) during workup with minimal loss of product to the aqueous phase.[3] |

Experimental Protocols

The synthesis of Boc-trans-4-aminocyclohexanecarbaldehyde is typically achieved in a two-step sequence from the corresponding carboxylic acid or its ester derivative:

-

Reduction of the carboxylic acid/ester to the primary alcohol.

-

Mild oxidation of the primary alcohol to the aldehyde.

The following is a representative, detailed protocol constructed from established chemical literature.

Step 1: Synthesis of tert-butyl ((1r,4r)-4-(hydroxymethyl)cyclohexyl)carbamate

This procedure is adapted from the reduction of the corresponding methyl ester using lithium aluminum hydride (LiAlH₄).[6]

Reagents and Materials:

-

Methyl trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium sulfate decahydrate (Na₂SO₄·10H₂O)

-

Ethyl Acetate (for extraction)

-

Saturated aqueous sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A suspension of LiAlH₄ (1.1 equivalents) in anhydrous THF is prepared in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon). The suspension is cooled to 0 °C using an ice bath.

-

A solution of methyl trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate (1.0 equivalent) in anhydrous THF is added dropwise to the cooled LiAlH₄ suspension, ensuring the internal temperature remains below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is carefully quenched by the slow, portion-wise addition of sodium sulfate decahydrate at 0-10 °C.

-

The resulting solids are removed by filtration through a pad of celite, and the filter cake is washed with additional THF or ethyl acetate.

-

The filtrate is concentrated under reduced pressure to yield the crude alcohol product, which is often a white solid of sufficient purity for the next step.[6] If necessary, further purification can be achieved by recrystallization or column chromatography.

Step 2: Synthesis of tert-butyl ((1r,4r)-4-formylcyclohexyl)carbamate

This procedure describes a mild oxidation of the precursor alcohol using Dess-Martin Periodinane (DMP).

Reagents and Materials:

-

tert-butyl ((1r,4r)-4-(hydroxymethyl)cyclohexyl)carbamate (from Step 1)

-

Dess-Martin Periodinane (DMP, 1.2 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

The alcohol from Step 1 (1.0 equivalent) is dissolved in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Dess-Martin Periodinane (1.2 equivalents) is added portion-wise to the solution at room temperature.

-

The reaction mixture is stirred at room temperature for 1-3 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is diluted with DCM and quenched by pouring it into a stirred mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (1:1 v/v).

-

The mixture is stirred vigorously until the organic layer becomes clear.

-

The layers are separated using a separatory funnel. The aqueous layer is extracted twice more with DCM.

-

The combined organic layers are washed with saturated NaHCO₃ solution, followed by brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford the final aldehyde as a white solid.

Synthesis and Purification Workflow

The logical flow from starting material to purified product, highlighting the key stages and solvents that inform the compound's solubility, can be visualized as follows.

References

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. TERT-BUTYL TRANS-(4-HYDROXYMETHYL)CYCLOHEXYLCARBAMATE synthesis - chemicalbook [chemicalbook.com]

- 7. tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

The Versatile Building Block: A Technical Guide to Tert-butyl trans-4-formylcyclohexylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl trans-4-formylcyclohexylcarbamate is a valuable bifunctional molecule widely utilized as a key intermediate in organic synthesis, particularly in the development of novel pharmaceuticals. Its structure, featuring a Boc-protected amine and a reactive aldehyde on a cyclohexane scaffold, makes it an ideal building block for introducing a trans-1,4-disubstituted cyclohexane moiety into target molecules. This motif is prevalent in many biologically active compounds, offering a rigid and well-defined three-dimensional structure that can favorably interact with biological targets. This in-depth technical guide provides a comprehensive review of the synthesis, properties, and applications of this compound, with a focus on its role in the synthesis of Janus Kinase (JAK) inhibitors.

Physicochemical Properties

This compound is typically a white to light yellow solid. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 181308-57-6 | [1] |

| Molecular Formula | C₁₂H₂₁NO₃ | [1] |

| Molecular Weight | 227.30 g/mol | |

| Appearance | White to light yellow solid | |

| Purity | ≥97% | [1] |

| Solubility | Slightly soluble in water | [2] |

| Storage | Store at 0-8 °C | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the corresponding carboxylic acid. The general synthetic workflow is depicted in the diagram below.

Caption: Synthetic workflow for this compound and its application.

Experimental Protocols

Step 1: Synthesis of tert-Butyl trans-(4-hydroxymethyl)cyclohexylcarbamate

This procedure details the reduction of the carboxylic acid to the corresponding alcohol.

-

Materials:

-

(1r,4r)-4-[[(tert-butoxy)carbonyl]amino]cyclohexane-1-carboxylic acid

-

Tetrahydrofuran (THF)

-

Borane dimethyl sulfide complex (BH₃·S(CH₃)₂)

-

Methanol

-

-

Procedure:

-

In a 20-L 4-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen, add (1r,4r)-4-[[(tert-butoxy)carbonyl]amino]cyclohexane-1-carboxylic acid (1066 g, 4.38 mol) and THF (10 L).

-

Cool the mixture to -10°C.

-

Slowly add BH₃·S(CH₃)₂ (10 M, 660 mL) dropwise over 1 hour, maintaining the temperature at -10°C.

-

Stir the resulting solution for 3 hours at 15°C.

-

Quench the reaction by the addition of methanol (2 L).

-

Concentrate the resulting mixture under vacuum to yield tert-butyl N-[(1r,4r)-4-(hydroxymethyl)cyclohexyl]carbamate as a white solid.

-

-

Quantitative Data:

Step 2: Oxidation of tert-Butyl trans-(4-hydroxymethyl)cyclohexylcarbamate to this compound

The oxidation of the primary alcohol to the aldehyde can be accomplished using various mild oxidation methods to prevent over-oxidation to the carboxylic acid. Below are protocols for several common and effective methods.

Method A: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is known for its mild reaction conditions and high yields.[4]

-

Materials:

-

tert-Butyl trans-(4-hydroxymethyl)cyclohexylcarbamate

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

-

Procedure:

-

Dissolve tert-butyl trans-(4-hydroxymethyl)cyclohexylcarbamate (1.0 eq) in DCM.

-

Add Dess-Martin Periodinane (1.1-1.5 eq) to the solution at room temperature.

-

Stir the reaction mixture until the starting material is consumed (monitor by TLC).

-

Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

-

Stir vigorously until the layers are clear.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes).

-

Method B: Swern Oxidation

The Swern oxidation is another widely used method that operates at low temperatures and is suitable for sensitive substrates.[5]

-

Materials:

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane (DCM)

-

tert-Butyl trans-(4-hydroxymethyl)cyclohexylcarbamate

-

Triethylamine (Et₃N)

-

-

Procedure:

-

In a flask under an inert atmosphere, dissolve oxalyl chloride (1.1-1.5 eq) in anhydrous DCM and cool to -78°C.

-

Add DMSO (2.0-2.5 eq) dropwise and stir for 15 minutes.

-

Add a solution of tert-butyl trans-(4-hydroxymethyl)cyclohexylcarbamate (1.0 eq) in DCM dropwise, maintaining the temperature at -78°C.

-

Stir for 30-60 minutes.

-

Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

-

Quench the reaction with water and extract with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Method C: Parikh-Doering Oxidation

This method utilizes a sulfur trioxide pyridine complex as the activating agent for DMSO and can be performed at or above 0°C.[6]

-

Materials:

-

tert-Butyl trans-(4-hydroxymethyl)cyclohexylcarbamate

-

Sulfur trioxide pyridine complex (SO₃·py)

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

-

-

Procedure:

-

Dissolve tert-butyl trans-(4-hydroxymethyl)cyclohexylcarbamate (1.0 eq) and the amine base (e.g., DIPEA, 3.0-5.0 eq) in a mixture of DMSO and DCM.

-

Add the sulfur trioxide pyridine complex (1.5-3.0 eq) portion-wise at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography.

-

Method D: Tetrapropylammonium Perruthenate (TPAP) Catalyzed Oxidation

This catalytic method uses N-methylmorpholine-N-oxide (NMO) as a co-oxidant and is known for its mildness and selectivity.[7][8]

-

Materials:

-

tert-Butyl trans-(4-hydroxymethyl)cyclohexylcarbamate

-

Tetrapropylammonium perruthenate (TPAP) (catalytic amount, e.g., 5 mol%)

-

N-methylmorpholine-N-oxide (NMO) (1.5 eq)

-

4 Å Molecular sieves

-

Dichloromethane (DCM) or Acetonitrile (MeCN)

-

-

Procedure:

-

To a stirred suspension of powdered 4 Å molecular sieves and NMO (1.5 eq) in DCM, add a solution of tert-butyl trans-(4-hydroxymethyl)cyclohexylcarbamate (1.0 eq) in DCM.

-

Add TPAP (0.05 eq) and stir the mixture at room temperature until the starting material is consumed.

-

Filter the reaction mixture through a pad of silica gel, eluting with DCM or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.

-

Further purification can be achieved by flash column chromatography if necessary.

-

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

This compound is a key building block in the synthesis of various pharmaceutical agents, including inhibitors of the Janus kinase (JAK) family of enzymes. These inhibitors are crucial in the treatment of autoimmune diseases and certain cancers.[9][10] The aldehyde functionality allows for the introduction of the cyclohexane scaffold into the target molecule, often via a reductive amination reaction.

A representative synthetic scheme for a JAK inhibitor intermediate utilizing this compound is outlined below.

Caption: Reductive amination workflow for JAK inhibitor synthesis.

Illustrative Experimental Protocol: Reductive Amination

This protocol provides a general procedure for the reductive amination of this compound with a primary or secondary amine, a common step in the synthesis of JAK inhibitors.

-

Materials:

-

This compound

-

Amine substrate (e.g., a substituted aminopyrrolopyridine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (optional, as a catalyst)

-

-

Procedure:

-

To a solution of the amine substrate (1.0 eq) and this compound (1.0-1.2 eq) in DCM or DCE, add a catalytic amount of acetic acid (if necessary).

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise.

-

Stir the reaction at room temperature until completion (monitor by LC-MS or TLC).

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting product by flash column chromatography or crystallization.

-

Conclusion

This compound is a highly versatile and valuable intermediate for the synthesis of complex molecules, particularly in the field of medicinal chemistry. The straightforward two-step synthesis from its corresponding carboxylic acid, coupled with the array of mild and efficient oxidation methods available, makes it readily accessible. Its utility is highlighted by its application in the synthesis of cutting-edge therapeutics such as JAK inhibitors, where the trans-cyclohexyl scaffold it provides is crucial for biological activity. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in the effective utilization of this important chemical building block.

References

- 1. This compound 97% | CAS: 181308-57-6 | AChemBlock [achemblock.com]

- 2. This compound | 181308-57-6 [chemicalbook.com]

- 3. US11059823B2 - Small molecule inhibitors of the JAK family of kinases - Google Patents [patents.google.com]

- 4. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 5. Swern Oxidation [organic-chemistry.org]

- 6. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]

- 7. Tetrapropylammonium Perruthenate - TPAP [organic-chemistry.org]

- 8. TPAP/NMO (tetrapropylammonium perruthenate) - Wordpress [reagents.acsgcipr.org]

- 9. mdpi.com [mdpi.com]

- 10. nbinno.com [nbinno.com]

The Strategic Role of Tert-butyl trans-4-formylcyclohexylcarbamate in Modern Drug Discovery: A Technical Guide

For Immediate Release

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, Tert-butyl trans-4-formylcyclohexylcarbamate has emerged as a versatile and highly valuable scaffold. Its unique structural features, combining a conformationally restricted cyclohexane ring with a reactive aldehyde and a protected amine, provide a robust platform for the synthesis of complex molecules targeting a range of debilitating diseases. This technical guide offers an in-depth exploration of the role of this key intermediate in drug discovery, with a focus on its application in the development of Janus kinase (JAK) inhibitors and Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists.

Core Chemical Properties and Reactivity

This compound (CAS: 181308-57-6), also known as trans-4-(tert-Butoxycarbonylamino)cyclohexanecarbaldehyde, is a white to light yellow solid. The trans-configuration of the substituents on the cyclohexane ring provides a well-defined three-dimensional structure that can be crucial for specific interactions with biological targets. The tert-butoxycarbonyl (Boc) protecting group on the amine is stable under a variety of reaction conditions but can be readily removed under acidic conditions, allowing for subsequent synthetic modifications. The aldehyde functional group is the primary site of reactivity, readily undergoing reactions such as reductive amination to form new carbon-nitrogen bonds.

| Property | Value |

| Molecular Formula | C12H21NO3 |

| Molecular Weight | 227.30 g/mol |

| Appearance | White to light yellow solid |

| Purity | ≥ 97% |

| Key Reactivity | Aldehyde group amenable to reductive amination and other nucleophilic additions. |

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, making them key targets for inflammatory and autoimmune diseases.[1][2] Several approved and clinical-stage JAK inhibitors feature a core structure that can be retrosynthetically traced to intermediates like this compound. The cyclohexane scaffold serves to orient key pharmacophoric elements for optimal interaction with the kinase active site.

A notable example is the development of selective JAK3 inhibitors, such as PF-06651600 (Ritlecitinib), which has been investigated for the treatment of alopecia areata, rheumatoid arthritis, and other autoimmune conditions.[3][4] While the exact commercial synthesis may vary, the core piperidine- or cyclohexylamine-based structures are frequently constructed using reductive amination of a formylcyclohexane derivative.

Experimental Protocol: Representative Reductive Amination for JAK Inhibitor Precursor Synthesis

This protocol describes a general procedure for the reductive amination of this compound with a heterocyclic amine, a common step in the synthesis of JAK inhibitor scaffolds.

Materials:

-

This compound

-

Heterocyclic amine (e.g., 4-amino-7H-pyrrolo[2,3-d]pyrimidine)

-

Sodium triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes or dichloromethane/methanol)

Procedure:

-

To a stirred solution of the heterocyclic amine (1.0 equivalent) in anhydrous DCE or THF, add this compound (1.1 equivalents) followed by a catalytic amount of glacial acetic acid (0.1 equivalents).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCE or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired secondary amine product.

Janus Kinase (JAK) Signaling Pathway

The JAK-STAT signaling pathway is a critical cascade for a multitude of cytokines and growth factors.[5][6] Upon cytokine binding to its receptor, associated JAKs are brought into proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[5] JAK inhibitors act by blocking the ATP-binding site of JAKs, thereby preventing the phosphorylation cascade and downstream signaling.

References

- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 2. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of selective JAK3 inhibitor PF-06651600: Discovery to early clinical supplies [morressier.com]

- 5. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Boc Protecting Group on Cyclohexylamine

For Researchers, Scientists, and Drug Development Professionals

The reversible protection of amine functionalities is a critical strategy in modern organic synthesis, particularly within medicinal chemistry and pharmaceutical development. The tert-butoxycarbonyl (Boc) group is one of the most prevalent amine-protecting groups, valued for its stability across a wide range of reaction conditions and its facile, selective removal under mild acidic conditions.[1] This guide offers a comprehensive technical examination of the Boc protection of cyclohexylamine, a common aliphatic amine building block in the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs).

The Chemistry of Boc Protection and Deprotection

The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[2] The protection reaction converts the nucleophilic and basic primary amine of cyclohexylamine into a neutral, stable carbamate, preventing it from participating in undesired side reactions.[1][3]

Mechanism of Protection

The protection of cyclohexylamine with Boc anhydride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of cyclohexylamine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[4][5] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group.[5] This leaving group is unstable and subsequently decomposes into carbon dioxide (CO₂) and a tert-butoxide anion.[6][7] In the absence of an external base, the generated tert-butoxide or a second molecule of cyclohexylamine can act as a base to deprotonate the resulting ammonium salt, yielding the final N-Boc-cyclohexylamine product.[5]

Mechanism of Deprotection

The removal of the Boc group is typically achieved under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[4][8] The mechanism begins with the protonation of the carbamate's carbonyl oxygen by the strong acid.[9] This protonation makes the carbonyl carbon more electrophilic and facilitates the cleavage of the tert-butyl-oxygen bond, releasing a stable tert-butyl carbocation.[4][9] The resulting carbamic acid is unstable and rapidly undergoes decarboxylation to release carbon dioxide and the free amine, which is protonated by the acid to form the corresponding ammonium salt.[9]

Experimental Protocols

The following sections provide detailed methodologies for the protection and deprotection of cyclohexylamine.

General Experimental Workflow

The standard process for a Boc protection or deprotection reaction follows a logical sequence of steps from setup to final product analysis.

Protocol 1: N-Boc Protection of Cyclohexylamine

This protocol describes a standard procedure for the protection of cyclohexylamine using Boc anhydride.[5][8]

Materials:

-

Cyclohexylamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile

-

Base (optional but recommended): Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and stir bar

Procedure:

-

Setup: In a round-bottom flask, dissolve cyclohexylamine (1.0 equiv.) in the chosen solvent (e.g., DCM). If using a base, add triethylamine (1.2 equiv.).

-

Reaction: Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (1.1 equiv.) to the solution, either as a solid in one portion or as a solution in the same solvent.

-

Stirring: Allow the reaction to warm to room temperature and stir for 2-12 hours.

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the cyclohexylamine starting material is consumed.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (if a base was used), saturated aqueous NaHCO₃, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude N-Boc-cyclohexylamine is often pure enough for subsequent steps. If necessary, it can be purified by flash column chromatography on silica gel.

Protocol 2: Deprotection of N-Boc-cyclohexylamine

This protocol details the removal of the Boc group using trifluoroacetic acid.[8][10]

Materials:

-

N-Boc-cyclohexylamine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Round-bottom flask, magnetic stirrer, and stir bar

Procedure:

-

Setup: Dissolve N-Boc-cyclohexylamine (1.0 equiv.) in anhydrous DCM in a round-bottom flask.

-

Reaction: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (5-10 equiv., often as a 25-50% solution in DCM).[10]

-

Stirring: Stir the reaction at room temperature for 1-4 hours. The evolution of CO₂ gas may be observed.[9]

-

Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

-

Work-up: Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

-

Isolation: Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ to neutralize any remaining acid and liberate the free amine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield cyclohexylamine. The product can also be isolated as its hydrochloride salt by using 4M HCl in dioxane for the deprotection, followed by filtration or evaporation.[10]

Quantitative Data and Reaction Parameters

The efficiency of Boc protection and deprotection is influenced by the choice of reagents, solvents, and temperature.

Table 1: Summary of Typical Reaction Conditions

| Reaction | Reagent | Solvent | Base / Acid | Temperature | Time (h) | Typical Yield |

|---|---|---|---|---|---|---|

| Protection | Boc₂O | DCM, THF, H₂O/THF[5][8] | TEA, DMAP, NaHCO₃[8] | 0 °C to RT | 2 - 12 | >90%[8] |

| Deprotection | TFA | DCM[10] | N/A | 0 °C to RT | 0.5 - 2 | >95%[10] |

| Deprotection | 4M HCl in Dioxane | Dioxane, Methanol[10] | N/A | Room Temp. | 0.5 - 4 | >95%[10] |

Table 2: Comparative Spectroscopic Data

| Compound | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| Cyclohexylamine | 3350, 3450 (N-H stretch)[11] | ~1.0-1.9 (cyclohexyl H), ~2.6 (CH-N), broad singlet for NH₂ | ~25, 36, 51 (cyclohexyl C) |

| N-Boc-cyclohexylamine | ~3300 (N-H stretch), ~1680 (C=O stretch) | ~1.45 (s, 9H, t-Bu), ~1.0-2.0 (cyclohexyl H), ~3.4 (CH-N), ~4.5 (broad s, 1H, N-H) | ~28 (CH₃ of t-Bu), ~25, 33, 50 (cyclohexyl C), ~79 (quaternary C of t-Bu), ~155 (C=O) |

(Note: NMR values are approximate and can vary based on solvent and concentration.)

Applications in Research and Drug Development

The Boc group's utility extends beyond simple amine protection; it is a cornerstone of modern synthetic strategy, especially in pharmaceutical research.

Orthogonal Protection Strategies

A key advantage of the Boc group is its orthogonality with other common amine protecting groups. It is stable under the basic conditions (e.g., piperidine) used to remove the 9-fluorenylmethoxycarbonyl (Fmoc) group and the catalytic hydrogenation conditions (H₂/Pd-C) used to cleave the benzyloxycarbonyl (Cbz) group.[5][7] This orthogonality is fundamental to complex multi-step syntheses, such as Solid-Phase Peptide Synthesis (SPPS), allowing for the selective deprotection of different amines within the same molecule.[7]

Role in Drug Discovery

N-Boc-cyclohexylamine and its derivatives are valuable intermediates in the synthesis of APIs. Protecting the amine allows chemists to perform modifications on other parts of a molecule that would otherwise be incompatible with a free amine group.[2][12] The Boc group can also influence the solubility and reactivity of intermediates, facilitating smoother and more efficient synthetic processes.[12] Its use enables precise, controlled chemical transformations, which is essential in the multi-step manufacturing of complex drugs, including antiviral agents and other targeted therapies.[12][13] The ability to synthesize specific building blocks like Boc-protected cyclohexylamine with high purity is crucial for advancing drug discovery pipelines.[12]

References

- 1. benchchem.com [benchchem.com]

- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 3. Di-tert-butyl_dicarbonate [chemeurope.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. Amine Protection / Deprotection [fishersci.co.uk]

- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 10. benchchem.com [benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. nbinno.com [nbinno.com]

- 13. benchchem.com [benchchem.com]

key features of trans-4-(tert-butoxycarbonylamino)cyclohexanecarbaldehyde

An In-depth Technical Guide to trans-4-(tert-butoxycarbonylamino)cyclohexanecarbaldehyde

Introduction

Trans-4-(tert-butoxycarbonylamino)cyclohexanecarbaldehyde is a bifunctional organic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a cyclohexane scaffold with an aldehyde group and a Boc-protected amine in a trans configuration, makes it a valuable synthetic intermediate. The aldehyde serves as a handle for a variety of chemical transformations, such as reductive amination and olefination, while the protected amine allows for subsequent deprotection and coupling reactions. This scaffold is a key component in the synthesis of complex molecules, including peptide mimetics and pharmacologically active agents. This document provides a technical overview of its properties, synthesis, and applications.

Physicochemical and Spectroscopic Properties

While specific experimental data for the aldehyde is sparse in publicly available literature, properties can be inferred from its immediate precursor, the corresponding alcohol, and the closely related carboxylic acid.

Table 1: Physicochemical Properties of trans-4-(tert-butoxycarbonylamino)cyclohexanecarbaldehyde and Related Compounds

| Property | trans-4-(tert-butoxycarbonylamino)cyclohexanecarbaldehyde (Predicted) | trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylic Acid[1] | trans-4-(tert-butoxycarbonylamino)cyclohexanol[2] |

| CAS Number | 144337-64-4 | 53292-89-0 | 111300-06-2 |

| Molecular Formula | C₁₂H₂₁NO₃ | C₁₂H₂₁NO₄ | C₁₁H₂₁NO₃ |

| Molecular Weight | 227.30 g/mol | 243.30 g/mol | 215.29 g/mol |

| Appearance | White to off-white solid | White to Almost white powder | White solid |

| Melting Point | Not available | 183 °C | Not available |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, MeOH) | Soluble in Methanol | Not available |

Table 2: Computed Properties for Key Compounds

| Property | trans-Methyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate[3] |

| Topological Polar Surface Area (TPSA) | 64.63 Ų |

| logP | 2.24 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 2 |

Synthesis and Experimental Protocols

The most logical and common route to synthesize trans-4-(tert-butoxycarbonylamino)cyclohexanecarbaldehyde is through the oxidation of its corresponding alcohol, trans-4-(tert-butoxycarbonylamino)cyclohexanol. The synthesis of this alcohol precursor typically starts from the reduction of a 4-oxocyclohexane derivative.

Overall Synthesis Workflow

The following diagram illustrates a plausible multi-step synthesis pathway starting from a commercially available 4-oxocyclohexane carboxylate.

Caption: General synthesis workflow for the target aldehyde.

Experimental Protocol: Oxidation of trans-4-(tert-butoxycarbonylamino)cyclohexyl)methanol

This protocol describes a common method for the mild oxidation of the precursor alcohol to the target aldehyde using Dess-Martin Periodinane (DMP).

Materials:

-

trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)methanol

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

-

Dissolution: Dissolve trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Oxidant: Add Dess-Martin Periodinane (1.2 - 1.5 eq) to the stirred solution in portions, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, cool the mixture back to 0 °C and quench the reaction by slowly adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution. Stir vigorously for 15-20 minutes until the layers become clear.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the resulting crude aldehyde by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure trans-4-(tert-butoxycarbonylamino)cyclohexanecarbaldehyde.

Applications in Drug Discovery and Organic Synthesis

This compound is not typically a final drug product but rather a crucial building block. Its utility stems from the orthogonal reactivity of its functional groups.

-

Intermediate for Complex Amines: The aldehyde group is readily converted into more complex functionalities. A primary application is in reductive amination , where it reacts with a primary or secondary amine to form a new C-N bond, yielding a substituted cyclohexylamine derivative. This is a cornerstone reaction in the synthesis of many pharmaceutical agents.

-

Peptidomimetics: The trans-4-aminocyclohexane core is a recognized scaffold in the design of peptidomimetics.[4] It provides a rigid, non-planar structure that can mimic peptide turns or replace labile peptide bonds, often improving metabolic stability and oral bioavailability.

-

Synthesis of Heterocycles: The aldehyde can participate in cyclization reactions to form various heterocyclic systems, which are prevalent in drug structures.

-

Building Block for Active Pharmaceutical Ingredients (APIs): The trans-substituted cyclohexane motif is found in several APIs. For instance, the related trans-4-aminocyclohexane structure is a key intermediate in the synthesis of the antipsychotic drug cariprazine.[5] The aldehyde provides a direct route to introduce this core structure into target molecules.

The logical relationship for its primary use is outlined in the diagram below.

References

- 1. trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid | 53292-89-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. cis-4-(tert-Butoxycarbonylamino)cyclohexanol | C11H21NO3 | CID 1514287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. CN116120213A - Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid - Google Patents [patents.google.com]

- 5. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Keystone: A Technical Guide to Tert-butyl trans-4-formylcyclohexylcarbamate

Introduction: Tert-butyl trans-4-formylcyclohexylcarbamate, a bifunctional molecule featuring a protected amine and a reactive aldehyde, has emerged as a critical building block in modern organic synthesis, particularly within the realm of pharmaceutical and medicinal chemistry. Its rigid cyclohexyl scaffold provides a defined three-dimensional geometry, while the orthogonal reactivity of its functional groups allows for sequential and controlled chemical transformations. This technical guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on its utility for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is typically a white to light yellow solid, valued for its stability under standard laboratory conditions.[1] The tert-butoxycarbonyl (Boc) protecting group ensures the amine's inertness during reactions targeting the aldehyde, and can be readily removed under acidic conditions. Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 181308-57-6 | [1] |

| Molecular Formula | C₁₂H₂₁NO₃ | [1] |

| Molecular Weight | 227.30 g/mol | |

| Appearance | White to light yellow solid | [1] |

| Purity | ≥97% | |

| Storage Temperature | 0-8 °C | [1] |

Discovery and History

While this compound is now a commercially available and widely utilized synthetic intermediate, specific details regarding its initial discovery and first reported synthesis are not prominently documented in publicly accessible scientific literature or patent databases. Its emergence is likely tied to the broader development of Boc-protected amino scaffolds for combinatorial chemistry and targeted drug design, where such building blocks became indispensable. The compound's value lies in its role as a versatile intermediate, allowing for the introduction of the trans-4-(aminomethyl)cyclohexyl moiety, a common structural motif in pharmacologically active molecules.

Synthesis

The most common and logical synthetic route to this compound involves the oxidation of its corresponding alcohol precursor, tert-butyl trans-4-(hydroxymethyl)cyclohexylcarbamate. This precursor is readily prepared from commercially available starting materials. The oxidation of the primary alcohol to the aldehyde is a critical step and can be achieved using a variety of modern, mild oxidation reagents to avoid over-oxidation to the carboxylic acid.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Swern Oxidation

The Swern oxidation is a reliable and high-yielding method for the conversion of primary alcohols to aldehydes under mild conditions.

Materials:

-

tert-butyl trans-4-(hydroxymethyl)cyclohexylcarbamate

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Argon or Nitrogen gas

-

Standard glassware for anhydrous reactions

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere (Argon or Nitrogen) is charged with anhydrous dichloromethane (DCM) and cooled to -78 °C using a dry ice/acetone bath.

-

Oxalyl chloride (1.5 - 2.0 equivalents) is slowly added to the cooled DCM.

-

A solution of dimethyl sulfoxide (DMSO) (2.5 - 3.0 equivalents) in anhydrous DCM is added dropwise to the stirred solution, maintaining the temperature below -60 °C. The mixture is stirred for 15-20 minutes.

-

A solution of tert-butyl trans-4-(hydroxymethyl)cyclohexylcarbamate (1.0 equivalent) in anhydrous DCM is added dropwise to the reaction mixture, again ensuring the temperature remains below -60 °C. The reaction is stirred for 45-60 minutes at -78 °C.

-

Triethylamine (TEA) (5.0 equivalents) is added dropwise to the reaction mixture. After the addition is complete, the cooling bath is removed, and the reaction is allowed to warm to room temperature.

-

The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel.

Alternative Oxidation Method: The Dess-Martin periodinane (DMP) oxidation is another excellent method for this transformation, offering the advantage of being performed at room temperature.

Applications in Drug Development and Organic Synthesis

The utility of this compound lies in its ability to serve as a versatile scaffold for the synthesis of more complex molecules.[1]

-

Reductive Amination: The aldehyde functionality is readily converted into a variety of substituted amines through reductive amination, allowing for the introduction of diverse functional groups and the construction of libraries of compounds for high-throughput screening.

-

Wittig and Related Olefinations: The aldehyde can undergo Wittig-type reactions to form alkenes, providing a means to extend the carbon chain and introduce further functionality.

-

Building Block for Bioactive Molecules: The trans-1,4-disubstituted cyclohexane core is a common feature in many biologically active compounds, imparting rigidity and influencing binding to biological targets. This intermediate is particularly valuable in the synthesis of inhibitors for various enzymes and receptors.[1]

Caption: Key synthetic transformations of the core molecule.

Safety Information

As with any chemical reagent, proper handling and safety precautions are essential.

-

Hazard Statements: May be harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep container tightly closed.

References

Methodological & Application

Synthesis of Tert-butyl trans-4-formylcyclohexylcarbamate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of tert-butyl trans-4-formylcyclohexylcarbamate, a valuable building block in pharmaceutical and organic synthesis. The synthesis is a two-step process commencing with the reduction of a commercially available methyl ester to a primary alcohol, followed by a mild oxidation to the desired aldehyde. This guide presents two effective methods for the oxidation step: a Swern oxidation and a Dess-Martin periodinane (DMP) oxidation, allowing for flexibility based on available reagents and laboratory capabilities. All quantitative data is summarized for clarity, and a detailed workflow diagram is provided.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules and complex organic structures. The presence of a Boc-protected amine and a reactive aldehyde functionality on a cyclohexane scaffold makes it a versatile synthon for introducing this motif in drug discovery programs. The protocols outlined herein describe a reliable and scalable synthesis from readily available starting materials.

Synthetic Pathway

The synthesis of this compound is achieved through a two-step sequence:

-

Reduction: Reduction of methyl trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate to tert-butyl trans-(4-hydroxymethyl)cyclohexylcarbamate.

-

Oxidation: Oxidation of tert-butyl trans-(4-hydroxymethyl)cyclohexylcarbamate to the final product, this compound.

Data Presentation

Table 1: Summary of Starting Materials and Products

| Compound Name | Starting Material / Product | Molecular Formula | Molecular Weight ( g/mol ) |

| Methyl trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate | Starting Material (Step 1) | C₁₃H₂₃NO₄ | 257.33 |

| tert-Butyl trans-(4-hydroxymethyl)cyclohexylcarbamate | Product (Step 1) / Starting Material (Step 2) | C₁₂H₂₃NO₃ | 229.32 |

| This compound | Final Product | C₁₂H₂₁NO₃ | 227.30 |

Table 2: Summary of Reaction Conditions and Yields

| Step | Reaction | Key Reagents | Solvent | Typical Yield (%) |

| 1. Reduction | Methyl trans-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate → tert-Butyl trans-(4-hydroxymethyl)cyclohexylcarbamate | Lithium aluminum hydride (LiAlH₄) | THF | ~89% |

| 2a. Oxidation (Swern) | tert-Butyl trans-(4-hydroxymethyl)cyclohexylcarbamate → this compound | Oxalyl chloride, DMSO, Triethylamine | DCM | High |

| 2b. Oxidation (DMP) | tert-Butyl trans-(4-hydroxymethyl)cyclohexylcarbamate → this compound | Dess-Martin Periodinane (DMP) | DCM | High |

Experimental Workflow

Application Notes and Protocols: Reductive Amination of Tert-butyl trans-4-formylcyclohexylcarbamate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the reductive amination of tert-butyl trans-4-formylcyclohexylcarbamate. This versatile reaction is a cornerstone in medicinal chemistry and drug development for the synthesis of novel secondary and tertiary amines, which are key intermediates in the creation of complex molecular scaffolds.

Introduction

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds. The reaction proceeds via the formation of an imine or iminium ion intermediate from the condensation of an aldehyde or ketone with a primary or secondary amine, followed by in-situ reduction to the corresponding amine. This compound is a valuable building block, incorporating a protected amine on a cyclohexane ring, making it an ideal substrate for generating diverse libraries of compounds with potential therapeutic applications.

This document outlines two common and effective protocols for the reductive amination of this compound, utilizing sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) as reducing agents.

Data Presentation

The following tables summarize representative quantitative data for the reductive amination of this compound with various amines under different conditions. The yields are indicative and may vary based on the specific substrate and reaction scale.

Table 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

| Amine Substrate | Product | Solvent | Reaction Time (h) | Yield (%) |

| Aniline | tert-butyl trans-4-(((phenyl)amino)methyl)cyclohexylcarbamate | Dichloromethane (DCM) | 12 | 85-95 |

| 4-Fluoroaniline | tert-butyl trans-4-(((4-fluorophenyl)amino)methyl)cyclohexylcarbamate | Dichloromethane (DCM) | 12 | 80-90 |

| Benzylamine | tert-butyl trans-4-(((benzyl)amino)methyl)cyclohexylcarbamate | Dichloromethane (DCM) | 12 | 90-98 |

| Morpholine | tert-butyl trans-4-((morpholinomethyl)cyclohexyl)carbamate | Dichloromethane (DCM) | 12 | 88-96 |

| Piperidine | tert-butyl trans-4-((piperidin-1-yl)methyl)cyclohexylcarbamate | Dichloromethane (DCM) | 12 | 85-95 |

Table 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

| Amine Substrate | Product | Solvent | Reaction Time (h) | Yield (%) |

| Aniline | tert-butyl trans-4-(((phenyl)amino)methyl)cyclohexylcarbamate | Methanol (MeOH) | 24 | 75-85 |

| 4-Methoxyaniline | tert-butyl trans-4-(((4-methoxyphenyl)amino)methyl)cyclohexylcarbamate | Methanol (MeOH) | 24 | 70-80 |

| Benzylamine | tert-butyl trans-4-(((benzyl)amino)methyl)cyclohexylcarbamate | Methanol (MeOH) | 24 | 80-90 |

| Cyclohexylamine | tert-butyl trans-4-(((cyclohexyl)amino)methyl)cyclohexylcarbamate | Methanol (MeOH) | 24 | 78-88 |

| N-Methylaniline | tert-butyl trans-4-((methyl(phenyl)amino)methyl)cyclohexylcarbamate | Methanol (MeOH) | 24 | 70-80 |

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is generally preferred for a wide range of amines due to the mild and selective nature of STAB, which typically does not reduce the starting aldehyde.[1][2][3]

Materials:

-

This compound

-

Amine (primary or secondary)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (optional, as a catalyst for less reactive amines)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of this compound (1.0 eq.) in anhydrous DCM (or DCE) is added the amine (1.0-1.2 eq.).

-

The mixture is stirred at room temperature for 30-60 minutes to allow for imine formation. For less reactive amines, a catalytic amount of acetic acid (0.1 eq.) can be added.

-

Sodium triacetoxyborohydride (1.2-1.5 eq.) is added portion-wise to the reaction mixture.

-

The reaction is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.

-

The layers are separated, and the aqueous layer is extracted with DCM (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

Sodium cyanoborohydride is a milder reducing agent than sodium borohydride and is effective for reductive aminations in protic solvents like methanol.[4][5] Caution should be exercised as this reagent can release toxic hydrogen cyanide gas upon acidification.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Acetic acid

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 eq.) and the amine (1.0-1.2 eq.) in methanol.

-

Adjust the pH of the solution to 6-7 by the dropwise addition of acetic acid.

-

Add sodium cyanoborohydride (1.2-1.5 eq.) to the reaction mixture.

-

Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography.

Visualizations

Caption: General experimental workflow for reductive amination.

Caption: Simplified mechanism of reductive amination.

References

Application Notes and Protocols: Tert-butyl trans-4-formylcyclohexylcarbamate in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of tert-butyl trans-4-formylcyclohexylcarbamate as a versatile building block in organic synthesis, with a focus on its application in drug discovery and development.

Introduction

This compound is a bifunctional molecule featuring a Boc-protected amine and a reactive aldehyde on a cyclohexane scaffold. This unique combination makes it an invaluable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1] Its rigid trans-cyclohexyl core allows for precise spatial orientation of substituents, a critical aspect in the design of targeted therapeutics. The Boc protecting group offers stability under various reaction conditions and can be readily removed, while the aldehyde functionality serves as a versatile handle for a range of chemical transformations.

Key Attributes:

-

Versatility: The aldehyde group can participate in a wide array of reactions, including reductive amination, Wittig reactions, and aldol condensations.

-